L-Alaninamide hydrochloride
CAS No.: 33208-99-0
VCID: VC21536853
Molecular Formula: C3H9ClN2O
Molecular Weight: 124.57 g/mol
* For research use only. Not for human or veterinary use.

Description |
L-Alaninamide hydrochloride, with the CAS number 33208-99-0, is a compound that plays a significant role in various fields, including pharmaceuticals, biochemistry, and the food industry. Its chemical formula is C3H8N2O·HCl, and it is known for its versatility in applications ranging from drug development to flavor enhancement in food products. Synthesis of L-Alaninamide HydrochlorideThe synthesis of L-Alaninamide hydrochloride involves several steps, starting with L-Alanine. A typical method involves the reaction of L-Alanine with thionyl chloride in methanol, followed by ammonolysis with ammonia. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. Synthesis Steps:
Applications of L-Alaninamide HydrochlorideL-Alaninamide hydrochloride is utilized in various industries due to its unique properties: Pharmaceutical Development
Biochemical Research
Food IndustryCosmetic FormulationsAnimal NutritionSafety and HandlingL-Alaninamide hydrochloride is classified as a skin irritant and requires proper handling to avoid exposure. Safety measures include wearing protective clothing and eyewear, and ensuring good ventilation during handling . Safety Data:
Research FindingsRecent studies have explored the potential of L-Alaninamide derivatives in various therapeutic areas. For instance, novel alaninamide derivatives have shown anticonvulsant properties, highlighting their potential in neurological treatments . Anticonvulsant Activity |
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 33208-99-0 | ||||||||
Product Name | L-Alaninamide hydrochloride | ||||||||
Molecular Formula | C3H9ClN2O | ||||||||
Molecular Weight | 124.57 g/mol | ||||||||
IUPAC Name | (2S)-2-aminopropanamide;hydrochloride | ||||||||
Standard InChI | InChI=1S/C3H8N2O.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H/t2-;/m0./s1 | ||||||||
Standard InChIKey | FIAINKIUSZGVGX-DKWTVANSSA-N | ||||||||
Isomeric SMILES | C[C@@H](C(=O)N)[NH3+].[Cl-] | ||||||||
SMILES | CC(C(=O)N)N.Cl | ||||||||
Canonical SMILES | CC(C(=O)N)[NH3+].[Cl-] | ||||||||
Synonyms | L-Alaninamidehydrochloride;33208-99-0;(S)-2-aminopropanamidehydrochloride;L-AlaninamideHCl;(S)-2-AminopropionamideHydrochloride;Ala-NH2HCl;(2S)-2-aminopropanamidehydrochloride;sOUHMXHaA[fjah@;PubChem5715;H-Ala-NH2Cl;alaninamidehydrochloride;AC1MCQI2;alaninamide,hydrochloride;H-ALA-NH2HCL;L-alanineaMidehydrochloride;KSC493M2F;SCHEMBL306843;459216_ALDRICH;CTK3J3622;FIAINKIUSZGVGX-DKWTVANSSA-N;MolPort-001-762-456;BB_NC-2403;(2S)-2-aminopropanamide,chloride;ACT03139;L-Alaninamidehydrochloride(1:1) | ||||||||
PubChem Compound | 2775816 | ||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume